ECE-1 Inhibitory Potency: 22 nM IC50 vs. Phosphoramidon's 3.5 µM (159-fold Difference)
CGS 35066 exhibits substantially greater potency for human ECE-1 inhibition compared to the classic metalloprotease inhibitor phosphoramidon. In head-to-head in vitro enzymatic assays, CGS 35066 achieved an IC50 of 22 nM, whereas phosphoramidon required a concentration of 3.5 µM to achieve comparable inhibition [1] [2]. This 159-fold difference in potency directly translates to lower compound usage in experimental protocols and reduced likelihood of off-target metalloprotease engagement at effective ECE-1 blocking concentrations.
| Evidence Dimension | ECE-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 22 ± 0.9 nM (human ECE-1) |
| Comparator Or Baseline | Phosphoramidon: 3.5 µM (3,500 nM) |
| Quantified Difference | CGS 35066 is ~159-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant human ECE-1 |
Why This Matters
Higher potency reduces the compound concentration required in assays, minimizing potential solvent effects and enabling more precise dose-response studies in cellular and in vivo systems.
- [1] Trapani, A. J., Beil, M. E., Bruseo, C. W., De Lombaert, S., & Jeng, A. Y. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Cardiovascular Pharmacology, 36(5), S40-S43. View Source
- [2] Kukkola, P. J., Savage, P., Jeng, A. Y., & Trapani, A. J. (1995). Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme. Journal of Cardiovascular Pharmacology, 26, S65-S68. View Source
